molecular formula C13H18N4O3 B8281718 1-[4-(4-Amino-3-methyl-5-nitro-phenyl)-piperazin-1-yl]-ethanone

1-[4-(4-Amino-3-methyl-5-nitro-phenyl)-piperazin-1-yl]-ethanone

Cat. No. B8281718
M. Wt: 278.31 g/mol
InChI Key: IOUSTGPAKJVUGJ-UHFFFAOYSA-N
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Description

1-[4-(4-Amino-3-methyl-5-nitro-phenyl)-piperazin-1-yl]-ethanone is a useful research compound. Its molecular formula is C13H18N4O3 and its molecular weight is 278.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(4-Amino-3-methyl-5-nitro-phenyl)-piperazin-1-yl]-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(4-Amino-3-methyl-5-nitro-phenyl)-piperazin-1-yl]-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

IUPAC Name

1-[4-(4-amino-3-methyl-5-nitrophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C13H18N4O3/c1-9-7-11(8-12(13(9)14)17(19)20)16-5-3-15(4-6-16)10(2)18/h7-8H,3-6,14H2,1-2H3

InChI Key

IOUSTGPAKJVUGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])N2CCN(CC2)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2-methyl-6-nitro-phenylamine (5 g, 21.64 mmol), 1-acetylpiperazine (4.2 g, 32.46 mmol), palladium acetate (244 mg, 1.08 mmol), tri-tert-butylphosphine (440 mg, 2.16 mmol) and sodium tert-butoxide (4.2 g, 43.29 mmol) in toluene (70 mL) was heated to 100° C. for 14 h under nitrogen. The reaction mixture was cooled to room temperature and diluted with EtOAc. After extraction, the combined organic layers were washed with water, brine, dried over Na2SO4. Concentration gave a brownish residue which was purified by flash column chromatography (10% MeOH/CH2Cl2) to yield the title compound (4.21 g, 70%). 1H NMR (400 MHz, CD3OD) δ 7.42 (1H, d, J=2.8 Hz), 7.23 (1H, d, J=2.8 Hz), 3.71 (2H, t, J=5.1 Hz), 3.67 (2H, t, J=5.1 Hz), 3.04 (2H, t, J=5.2 Hz), 2.98 (2H, t, J=5.2 Hz), 2.24 (3H, s), 2.31 (3H, s). LCMS (M+H)+ m/z 279 (t=1.46 min.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
244 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
70%

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